molecular formula C11H13N3O B13581910 2-(1H-Indazol-7-yl)morpholine

2-(1H-Indazol-7-yl)morpholine

Cat. No.: B13581910
M. Wt: 203.24 g/mol
InChI Key: NVDPFAVVADZRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indazol-7-yl)morpholine is a heterocyclic compound that combines the structural features of indazole and morpholine. Indazole is a bicyclic structure containing a benzene ring fused to a pyrazole ring, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indazol-7-yl)morpholine typically involves the formation of the indazole ring followed by the introduction of the morpholine moiety. One common method is the transition metal-catalyzed cyclization of appropriate precursors. For example, a Cu(OAc)2-catalyzed reaction can be used to form the indazole ring by N–N bond formation employing oxygen as the terminal oxidant . The morpholine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to minimize byproducts and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indazol-7-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole or morpholine rings.

    Substitution: Both the indazole and morpholine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indazole ring may yield indazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

2-(1H-Indazol-7-yl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-Indazol-7-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives and morpholine-containing molecules. Examples include:

Uniqueness

2-(1H-Indazol-7-yl)morpholine is unique due to the combination of the indazole and morpholine rings, which can confer a distinct set of biological activities and physicochemical properties. This combination allows for the exploration of new chemical space and the development of novel compounds with potential therapeutic applications.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(1H-indazol-7-yl)morpholine

InChI

InChI=1S/C11H13N3O/c1-2-8-6-13-14-11(8)9(3-1)10-7-12-4-5-15-10/h1-3,6,10,12H,4-5,7H2,(H,13,14)

InChI Key

NVDPFAVVADZRJD-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC=CC3=C2NN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.